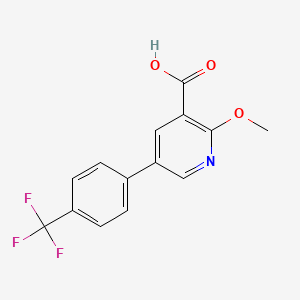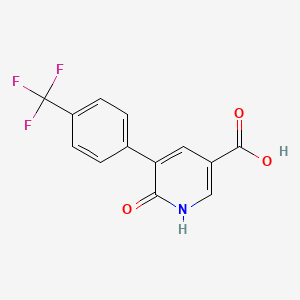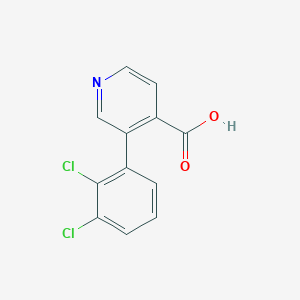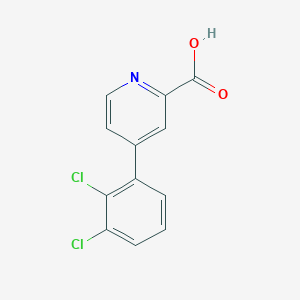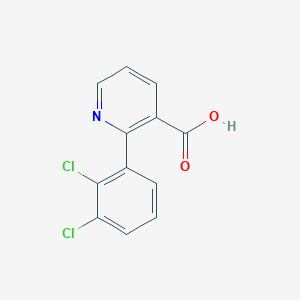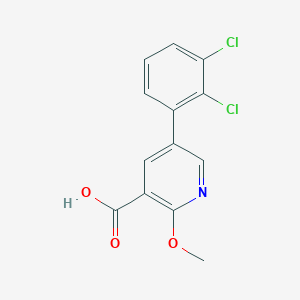
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% (DCPMN) is a synthetic organic compound that has been studied for its potential applications in various scientific fields. DCPMN is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the laboratory for a wide range of applications. DCPMN has been studied for its ability to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. DCPMN has also been studied for its potential to act as an antioxidant and a modulator of cell signaling pathways. Additionally, DCPMN has been studied for its anti-tumor and anti-cancer properties.
Mecanismo De Acción
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% binds to the active site of the COX enzyme, preventing the enzyme from catalyzing the production of prostaglandins. This results in a decrease in the production of inflammatory mediators, which leads to a decrease in inflammation.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been studied for its potential to act as an antioxidant and a modulator of cell signaling pathways. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been shown to modulate the expression of certain genes involved in cell signaling pathways, which can lead to changes in the activity of certain proteins. These changes can lead to changes in cellular metabolism, which can affect the biochemical and physiological processes of the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has several advantages for use in laboratory experiments. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% is a non-steroidal anti-inflammatory drug (NSAID) and is relatively stable in aqueous solutions. Additionally, 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to the use of 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% can be toxic at high concentrations and can cause side effects in humans. Additionally, 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has a relatively short half-life in aqueous solutions and can degrade over time.
Direcciones Futuras
The potential applications of 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% are still being explored. Future research could focus on the development of more stable and less toxic derivatives of 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95%. Additionally, more research could be conducted on the molecular mechanisms of action of 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% and its effects on cell signaling pathways. Additionally, research could be conducted on the potential applications of 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% in the treatment of diseases such as cancer and inflammation. Finally, research could be conducted on the potential for 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% to be used in combination with other drugs to enhance the efficacy of drug treatments.
Métodos De Síntesis
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% is synthesized using a multi-step reaction process. The first step involves the reaction of 2,3-dichlorophenol with methoxylamine hydrochloride in the presence of a base catalyst. This reaction yields 5-(2,3-dichlorophenyl)-2-methoxynicotinic acid. The second step involves the addition of acetic anhydride to the reaction mixture, which yields 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95%. The final step involves the purification of the reaction mixture to obtain 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% in 95% purity.
Aplicaciones Científicas De Investigación
5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been studied for its potential applications in various scientific fields. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been used as an inhibitor of cyclooxygenase (COX) enzymes, which play a role in the production of prostaglandins and other inflammatory mediators. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has also been studied for its potential to act as an antioxidant and a modulator of cell signaling pathways. Additionally, 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has been studied for its anti-tumor and anti-cancer properties. 5-(2,3-Dichlorophenyl)-2-methoxynicotinic acid, 95% has also been used in studies of molecular mechanisms of action and biochemical and physiological effects.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-19-12-9(13(17)18)5-7(6-16-12)8-3-2-4-10(14)11(8)15/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUAAWSOCAEZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687996 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-63-7 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


